molecular formula C13H9BrO2S B8419400 6-Bromo-2-thiophen-2-yl-chroman-4-one

6-Bromo-2-thiophen-2-yl-chroman-4-one

Cat. No.: B8419400
M. Wt: 309.18 g/mol
InChI Key: FAUOUSNYIAAPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-thiophen-2-yl-chroman-4-one typically involves the following steps:

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiophene substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-thiophen-2-yl-chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chroman-4-one derivatives.

Scientific Research Applications

6-Bromo-2-thiophen-2-yl-chroman-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-thiophen-2-yl-chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophen-2-yl-chroman-4-one: Lacks the bromine atom, which may result in different chemical and biological properties.

    6-Bromo-chroman-4-one: Lacks the thiophene ring, affecting its overall activity and applications.

    Chroman-4-one: The parent compound without any substitutions, serving as a baseline for comparison.

Properties

Molecular Formula

C13H9BrO2S

Molecular Weight

309.18 g/mol

IUPAC Name

6-bromo-2-thiophen-2-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H9BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-6,12H,7H2

InChI Key

FAUOUSNYIAAPFN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone (20 g, 0.093 mol), thiophene-2-carbaldehyde (10.46 g, 0.093 mol) and borax (35.4 g, 0.093 mol) in ethanol (120 mL) and H2O (200 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one (16 g, 50%). 1H-NMR (CDCl3): 3.01 (m, 1H), 3.10 (m, 1H), 5.75 (dd, 1H), 6.94 (d, 1H), 7.02 (t, 1H), 7.05 (d, 1H), 7.32 (d, 1H), 7.54 (dd, 1H), 8.00 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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